molecular formula C18H15N3O4 B12899312 N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12899312
M. Wt: 337.3 g/mol
InChI Key: RFYQAHYBQDWBAT-UHFFFAOYSA-N
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Description

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both phenoxy and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common route starts with the preparation of quinolin-8-yloxy acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with phenoxycarbonyl chloride to form the desired compound. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols.

Scientific Research Applications

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the phenoxycarbonyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Phenoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of phenoxy and quinolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] phenyl carbonate

InChI

InChI=1S/C18H15N3O4/c19-16(21-25-18(22)24-14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,21)

InChI Key

RFYQAHYBQDWBAT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

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